molecular formula C20H19F3N6O B2676380 (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1021226-32-3

(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2676380
CAS No.: 1021226-32-3
M. Wt: 416.408
InChI Key: XBCWPDVJLLCDFD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenyl group, a tetrazole group, a piperazine ring, and a trifluoromethyl group . Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The trifluoromethyl group is a common substituent in organic chemistry with the formula -CF3.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to predict the exact 3D structure .


Chemical Reactions Analysis

Tetrazoles are known to participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and they can also undergo cycloaddition reactions . Piperazines can act as bases and are often used in the formation of amides and ureas .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Tetrazoles are generally stable compounds that are resistant to reduction and hydrolysis . Piperazines are generally soluble in water and have a high boiling point due to the presence of nitrogen .

Scientific Research Applications

Synthesis and Biological Activity

A series of novel compounds including triazole analogues of piperazine have been synthesized to evaluate their antibacterial activity against human pathogenic bacteria. These compounds have shown significant inhibition of bacterial growth, highlighting potential development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018). Similarly, new pyrazole and isoxazole derivatives have been synthesized and characterized, demonstrating good antibacterial and antifungal activity, suggesting a wide range of applications in combating microbial infections (Sanjeeva, Narendra, & Venkata, 2022).

Antimicrobial Activities

Research on 1,2,4-triazole derivatives has been conducted, showing that some synthesized compounds possess good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This highlights the broad utility of such compounds in the development of new antimicrobial therapies.

Molecular Interaction Studies

Investigations into the molecular interactions of specific antagonists with receptors, such as the CB1 cannabinoid receptor, have provided insights into the structural requirements for binding and activity. These studies are crucial for the design of new therapeutic agents targeting specific receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Application in Pain Management

A novel T-type calcium channel blocker has been synthesized, showing promise as a pain reliever and analgesic in rat models. This indicates potential applications in pain management, particularly for conditions associated with neuropathic pain (Noh, Kim, Kam, Choo, Lee, & Kang, 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs work by interacting with biological macromolecules like proteins and nucleic acids. Without more information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Tetrazoles can emit toxic nitrogen oxides when heated to decomposition . They can also react with strong oxidizers to produce toxic gases .

Properties

IUPAC Name

[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c21-20(22,23)16-6-4-5-15(13-16)19(30)28-11-9-27(10-12-28)14-18-24-25-26-29(18)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCWPDVJLLCDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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